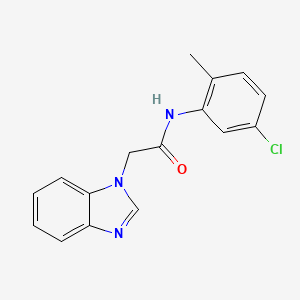![molecular formula C19H15BrN2O4 B5441734 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a potential candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a valuable tool for cancer research. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide. One potential direction is the development of new cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other domains of scientific research. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a complex process that involves several steps. The synthesis typically begins with the reaction of 2-furylmethylamine with 3-bromo-4-fluoroaniline to obtain the intermediate product, 3-bromo-N-(2-furylmethyl)-4-fluoroaniline. This intermediate product is then reacted with 2-furylcarboxaldehyde to obtain the final product, 3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential applications in various domains of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
3-bromo-N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c20-14-5-1-4-13(10-14)18(23)22-17(11-15-6-2-8-25-15)19(24)21-12-16-7-3-9-26-16/h1-11H,12H2,(H,21,24)(H,22,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKZMJPZMXMDW-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B5441658.png)
![1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5441675.png)

![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-(2-furyl)-5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5441692.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
![(4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5441703.png)
![4-[(5-tert-butyl-3-isoxazolyl)amino]-4-oxobutanoic acid](/img/structure/B5441710.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)